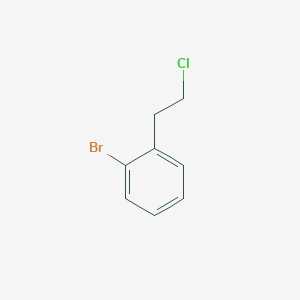

1-Bromo-2-(2-chloroethyl)benzene

Description

Significance of Aryl Halides and Haloalkanes as Synthetic Building Blocks

Aryl halides, or haloarenes, are aromatic compounds where a halogen atom is directly bonded to a benzene (B151609) ring. perlego.com Haloalkanes, also known as alkyl halides, feature a halogen atom attached to an sp3 hybridized carbon atom of an alkyl group. kerala.gov.in Both classes of compounds are fundamental building blocks in organic synthesis. patsnap.com

Their utility stems from the carbon-halogen bond, which can be strategically manipulated. The electronegative halogen atom polarizes the carbon atom, rendering it electrophilic and susceptible to attack by nucleophiles. patsnap.com This reactivity makes haloalkanes and aryl halides versatile intermediates for creating new carbon-carbon and carbon-heteroatom bonds, which is a central activity in the construction of complex molecules for the pharmaceutical, agrochemical, and materials science industries. perlego.compatsnap.com They are key substrates in a multitude of transformative reactions, including nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. patsnap.com

Contextualization of 1-Bromo-2-(2-chloroethyl)benzene within Multifunctional Halogenated Organic Scaffolds

This compound is a molecule that possesses two distinct halogenated functionalities: an aryl bromide and a chloroalkyl group. This dual-functionality places it within the category of multifunctional halogenated organic scaffolds. Such scaffolds are of significant interest because the different halogen atoms can, in principle, be selectively reacted, allowing for a stepwise and controlled elaboration of the molecular structure. beilstein-journals.org

The incorporation of halogen atoms into a molecular framework can profoundly influence its physical, chemical, and biological properties. researchgate.netoup.com For instance, halogenated spirooxindoles have gained attention as potential anticancer agents due to improved binding affinity and the ability to interact with various molecular targets. rsc.org Polyhalogenated heteroaromatic systems are particularly valued as scaffolds because the sequential displacement of halogen atoms by different nucleophiles can generate a diverse library of functionalized compounds. beilstein-journals.org The hexaarylbutadiene skeleton, when substituted with halogenated aryl units, has been shown to be a versatile scaffold for developing organic near-infrared electrochromic materials. nih.gov Therefore, a molecule like this compound represents a potentially valuable intermediate, offering multiple reaction sites for synthetic diversification.

Historical Development and Evolution of Synthetic Strategies for Dihalo-substituted Aromatics

The synthesis of dihalo-substituted aromatic compounds has evolved significantly over the years. Early methods often relied on classical electrophilic aromatic substitution reactions. For example, the direct halogenation of an aromatic ring with elemental halogens (like bromine or iodine) in the presence of a Lewis acid is a long-established method. researchgate.net

More contemporary strategies offer greater control and selectivity. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, has revolutionized the synthesis of substituted aromatics. acs.org These methods allow for the precise formation of carbon-carbon bonds under relatively mild conditions. For instance, dihalo-substituted pentalenes have been synthesized and subsequently functionalized using these modern coupling techniques. acs.org

Furthermore, directed ortho-metalation (DoM) provides a powerful tool for the regioselective functionalization of aromatic rings. This strategy allows for the introduction of halogens and other functional groups at specific positions relative to a directing group. The synthesis of specific isomers, such as preparing N-substituted phthalimides from o-dihalo aromatics via palladium-catalyzed carbonylation, showcases the level of precision achievable with modern synthetic methods. acs.org The anti-Markovnikov hydrochlorination of styrenes, facilitated by photoredox catalysis, represents another advanced technique for creating chloroalkyl-substituted aromatics. chemicalbook.com

Chemical and Physical Properties of this compound

The following tables summarize the key identifiers and physicochemical properties of the compound.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comamericanelements.comfluorochem.co.uk |

| CAS Number | 75534-18-8 | sigmaaldrich.comfluorochem.co.ukbiosynth.com |

| Chemical Formula | C₈H₈BrCl | americanelements.combiosynth.comaldlab.com |

| SMILES | C1=CC=C(C(=C1)CCCl)Br | americanelements.com |

| InChI | InChI=1S/C8H8BrCl/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6H2 | sigmaaldrich.comfluorochem.co.uk |

| InChI Key | FFJNMAJBMVALKU-UHFFFAOYSA-N | sigmaaldrich.comamericanelements.comfluorochem.co.uk |

| MDL Number | MFCD12025005 | sigmaaldrich.comfluorochem.co.ukbiosynth.com |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 219.51 g/mol | sigmaaldrich.comamericanelements.combiosynth.comaldlab.com |

| Appearance | Liquid | americanelements.com |

| Purity | 95% | sigmaaldrich.comfluorochem.co.ukaldlab.com |

| LogP | 3.618 | fluorochem.co.uk |

| Fraction C(sp3) | 0.25 | fluorochem.co.uk |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2-chloroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJNMAJBMVALKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75534-18-8 | |

| Record name | 1-bromo-2-(2-chloroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 2 Chloroethyl Benzene and Analogous Structures

Direct Halogenation Approaches to Substituted Benzene (B151609) Rings

Direct halogenation methods offer a straightforward route to introduce bromine and chlorine atoms onto a pre-existing aromatic framework. These reactions are typically categorized based on whether the halogen is introduced to the aromatic ring itself or to an alkyl side chain.

Electrophilic Aromatic Substitution for Bromination of Precursors

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing benzene and its derivatives. masterorganicchemistry.com In the context of synthesizing 1-Bromo-2-(2-chloroethyl)benzene, this method would involve the bromination of a suitable precursor, such as 2-(2-chloroethyl)benzene.

The reaction mechanism proceeds through the generation of a strong electrophile, typically by activating molecular bromine with a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, creating a more electrophilic bromine species that can be attacked by the electron-rich benzene ring. libretexts.org This initial attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In a subsequent fast step, a proton is removed from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

The regioselectivity of this substitution is governed by the directing effects of the substituents already present on the benzene ring. For instance, alkyl groups are generally ortho-, para-directing and weakly activating. ucalgary.ca Therefore, the bromination of a precursor like 2-phenylethyl chloride would be expected to yield a mixture of ortho- and para-isomers.

Chlorination of Alkyl Side Chains via Radical Mechanisms

The introduction of a chlorine atom onto the ethyl side chain of a substituted benzene can be achieved through a free radical halogenation process. ucalgary.ca This method is distinct from electrophilic aromatic substitution and relies on the generation of halogen radicals, typically through the use of heat or ultraviolet (UV) light. orgoreview.comyoutube.com

The mechanism for radical chlorination involves three key stages:

Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•). ucalgary.ca

Propagation: A chlorine radical then abstracts a hydrogen atom from the alkyl side chain, preferentially from the benzylic position due to the resonance stabilization of the resulting benzylic radical. orgoreview.compearson.com This benzylic radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain reaction. ucalgary.ca

Termination: The reaction concludes when radicals combine with each other to form stable, non-radical species. orgoreview.com

It is important to note that without the influence of a Lewis acid, this method selectively halogenates the side chain rather than the aromatic ring. orgoreview.com Industrial methods for the chlorination of alkyl side chains on a benzene ring sometimes utilize hydrochloric acid and hydrogen peroxide as the chlorinating agents, which can be a safer and more environmentally friendly alternative to using chlorine gas. google.com

Functionalization of Styrenic Precursors

Styrene (B11656) and its derivatives serve as versatile starting materials for the synthesis of various functionalized aromatic compounds. Their reactive double bond allows for a range of addition reactions, providing a pathway to introduce a chloroethyl side chain.

Anti-Markovnikov Hydrochlorination of Styrenes

The addition of hydrogen chloride (HCl) to a styrene derivative can lead to the formation of a chloroethyl side chain. While classical hydrochlorination of alkenes typically follows Markovnikov's rule, recent advancements have enabled anti-Markovnikov addition, which is crucial for obtaining the 2-chloroethyl-substituted product. beilstein-journals.org

Photoredox catalysis has emerged as a powerful tool for achieving this anti-Markovnikov hydrochlorination. nih.gov In this approach, a photocatalyst, upon irradiation with light, can facilitate the single-electron oxidation of the styrene substrate. researchgate.net This process can lead to the formation of a radical cation, which can then react with a chloride source in a regioselective manner to yield the anti-Markovnikov product. nih.govresearchgate.net Various catalytic systems have been developed, often employing organic dyes or acridinium (B8443388) salts as photocatalysts in the presence of a hydrogen atom donor. researchgate.netchemicalbook.com

Photocatalytic Methods in Side Chain Functionalization

Photocatalysis offers a broad platform for the functionalization of styrenic side chains beyond simple hydrochlorination. uni-regensburg.de These methods often involve the generation of radical intermediates under mild conditions, allowing for a high degree of functional group tolerance. acs.orgnih.gov

For instance, photocatalytic multicomponent reactions can be employed to introduce various functionalities to the side chain of a styrene. uni-regensburg.de These reactions can proceed through the formation of a benzylic radical, which can then be trapped by a variety of reagents. uni-regensburg.de The versatility of photocatalysis allows for the development of novel synthetic disconnections and the construction of complex molecular architectures from simple styrenic precursors. core.ac.ukliverpool.ac.uk

Multi-Step Synthetic Sequences and Retrosynthetic Analysis

The synthesis of this compound can also be approached through a multi-step synthetic sequence. Retrosynthetic analysis is a valuable strategy for planning such syntheses, where the target molecule is conceptually broken down into simpler, commercially available starting materials. libretexts.org

A plausible retrosynthetic route for this compound could start by disconnecting the chloroethyl side chain. This leads to two primary precursor molecules: 1-bromo-2-vinylbenzene or a derivative of 2-bromophenylethanol.

If starting from 1-bromo-2-vinylbenzene, an anti-Markovnikov hydrochlorination, as described in section 2.2.1, would be the key transformation.

Alternatively, if starting from a phenethyl alcohol derivative, such as 2-(2-bromophenyl)ethanol, the hydroxyl group would need to be converted into a chloride. This can be achieved using various chlorinating agents. A common method involves the use of triphenylphosphine (B44618) (PPh₃) and a chlorine source like trichloroacetamide (B1219227) (Cl₃CCONH₂) in a suitable solvent. rsc.org

Another potential route could involve the initial bromination of a precursor that already contains a functional group that can be later converted to the chloroethyl side chain. For example, one could start with 2-ethylbenzene, perform a radical chlorination of the side chain, and then carry out an electrophilic bromination of the aromatic ring. The order of these steps would be crucial to ensure the desired regioselectivity.

The choice of a specific synthetic route will depend on factors such as the availability of starting materials, the desired yield and purity, and the scalability of the reactions.

Strategies for Ortho-Disubstituted Benzene Rings

Achieving a specific substitution pattern on a benzene ring, such as the ortho arrangement in this compound, requires careful consideration of the directing effects of the substituents. openochem.orglibretexts.org Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. openochem.orgchemistrysteps.com

When synthesizing a disubstituted benzene with two ortho/para-directing groups, the order of introduction may not seem critical at first glance. masterorganicchemistry.com However, steric hindrance can play a significant role. For instance, in the synthesis of o-bromotoluene, direct bromination of toluene (B28343) can lead to a mixture of ortho and para isomers, with the para product often being favored to minimize steric interactions. brainkart.com

To circumvent this, a "blocking group" strategy can be employed. This involves introducing a bulky group, such as a sulfonic acid group (-SO₃H), to temporarily occupy the para position. openochem.orgbrainkart.com This forces subsequent substitutions to occur at the ortho position. The blocking group can then be removed in a later step. brainkart.com For example, the sulfonation of toluene places the sulfonic acid group at the para position. Subsequent bromination is then directed to the ortho position, and the sulfonic acid group can be removed to yield the desired o-bromotoluene. brainkart.com

Another strategy involves the transformation of functional groups. For instance, an amino group (-NH₂) is a strong ortho, para-director. It can be used to direct a halogen to the desired position, and then the amino group can be removed or converted to another functional group via a diazonium salt intermediate. chemistrysteps.com

Sequential Introduction of Halogen and Alkylhalide Moieties

The synthesis of this compound necessitates the sequential introduction of a bromine atom and a 2-chloroethyl group onto the benzene ring. The order of these introductions is crucial and depends on the directing effects of the groups and the reaction conditions.

One plausible pathway involves the Friedel-Crafts alkylation or acylation of bromobenzene (B47551). Since bromine is an ortho, para-directing deactivator, reacting bromobenzene with an appropriate electrophile can lead to the desired ortho-substituted product. openochem.org However, Friedel-Crafts reactions can be prone to side reactions and rearrangements. wiley-vch.demsu.edu

An alternative approach starts with an alkylbenzene. For example, starting with 2-phenylethanol, one could first introduce the bromine onto the ring and then convert the alcohol to a chloride. The hydroxyl group is an activating ortho, para-director. Conversely, one could first convert the alcohol to a chloride and then perform the bromination. The chloroalkyl group's directing effect would need to be considered.

A common method for introducing a halogen onto an alkyl side chain is through free-radical halogenation. studymind.co.uklibretexts.org This typically occurs at the benzylic position, the carbon atom directly attached to the aromatic ring, due to the resonance stabilization of the resulting benzylic radical. orgoreview.compressbooks.pub For a 2-chloroethyl side chain, this would involve chlorination at the benzylic carbon of an ethylbenzene (B125841) derivative.

Catalytic Systems and Reaction Conditions in Preparation

The choice of catalysts and the optimization of reaction conditions are paramount for achieving high yield and selectivity in the synthesis of halogenated aromatic compounds.

Role of Lewis Acids and Radical Initiators in Halogenation

Lewis Acids in Aromatic Halogenation: The halogenation of a benzene ring is an electrophilic aromatic substitution reaction. numberanalytics.comorgoreview.com Halogens themselves are not electrophilic enough to attack the stable aromatic ring. quora.comlibretexts.org Therefore, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is required. numberanalytics.compw.livebyjus.com The Lewis acid polarizes the halogen molecule, creating a more potent electrophile (e.g., Br⁺) that can then be attacked by the benzene ring. quora.compw.live The reaction proceeds through a carbocation intermediate, known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity. numberanalytics.com

Radical Initiators in Side-Chain Halogenation: In contrast to ring halogenation, the halogenation of an alkyl side chain proceeds via a free-radical mechanism. studymind.co.uklibretexts.org This reaction is initiated by heat or, more commonly, by a radical initiator like benzoyl peroxide or N-bromosuccinimide (NBS). libretexts.orgpressbooks.pubgoogle.com The initiator generates a halogen radical, which then abstracts a hydrogen atom from the benzylic position of the alkylbenzene to form a resonance-stabilized benzylic radical. orgoreview.compressbooks.pub This radical then reacts with a halogen molecule to form the product and another halogen radical, propagating the chain reaction. orgoreview.com

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. wiley-vch.de Key parameters include:

Temperature: The reaction temperature can significantly influence the reaction rate and selectivity.

Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but prolonged reaction times can lead to side reactions.

Catalyst Concentration: The amount of catalyst can affect the reaction rate and, in some cases, the product distribution. christuniversity.in

Molar Ratio of Reactants: The stoichiometry of the reactants can be adjusted to favor the formation of the desired product and prevent side reactions like polyalkylation in Friedel-Crafts reactions. msu.educhristuniversity.in

For instance, in Friedel-Crafts alkylation, using a large excess of the aromatic compound can help to minimize the formation of dialkylated and polyalkylated products. msu.edu Response surface methodology (RSM) is a statistical approach that can be used to systematically optimize multiple reaction parameters to achieve the highest possible yield. researchgate.netacs.org

Table 1: Factors Influencing Yield and Selectivity in Aromatic Substitution Reactions

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and can influence isomer distribution. | Controlled heating or cooling to favor the desired product. |

| Catalyst | Increases reaction rate by activating the electrophile. | Choice of appropriate Lewis acid or radical initiator. orgoreview.comquora.com |

| Solvent | Can influence catalyst activity and solubility of reactants. | Selection of an inert solvent that does not participate in the reaction. |

| Reactant Ratio | Can control the degree of substitution (mono- vs. poly-substitution). | Using an excess of one reactant to drive the reaction to completion or limit side reactions. msu.edu |

Purification and Isolation Techniques in Synthetic Organic Chemistry

After a chemical synthesis, the desired product is often present in a mixture with unreacted starting materials, byproducts, and the catalyst. Therefore, purification is a critical step to isolate the compound of interest in a pure form.

Column Chromatography Applications

Column chromatography is a widely used and effective technique for the separation and purification of organic compounds. nih.govpsu.edusciencemadness.org The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (the eluent) is passed through the column. researchgate.net

In the context of halogenated benzenes, the polarity of the molecule plays a significant role in its retention on the column. Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the stationary phase. researchgate.net By carefully selecting the stationary and mobile phases, it is possible to achieve a good separation of the desired product from impurities. nsf.gov For example, a mixture of halogenated benzene isomers can often be separated by column chromatography due to their slightly different polarities. sciencemadness.org

The collected fractions are typically analyzed by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to identify those containing the pure product. nih.govnsf.gov

Distillation and Crystallization Methodologies

The purification of this compound, a substituted haloalkylbenzene, is a critical step following its synthesis to ensure high purity for subsequent applications. While specific, detailed protocols for the distillation and crystallization of this compound are not extensively documented in publicly available literature, the methodologies can be inferred from established procedures for analogous structures. These methods typically involve distillation to separate components based on boiling points and crystallization to isolate the compound from impurities based on differential solubility.

Distillation Methodologies

Distillation is a primary technique for purifying liquid organic compounds. For this compound, which is a liquid at room temperature americanelements.com, fractional distillation under reduced pressure is the most probable method to achieve high purity. This is particularly relevant for separating it from starting materials, byproducts, and other isomers that may have formed during synthesis. The choice of distillation method depends on the thermal stability of the compound and the boiling points of the impurities.

For analogous compounds like haloalkylbenzenes, various distillation techniques are employed. For instance, the purification of o-chlorobromobenzene (1-bromo-2-chlorobenzene) involves steam distillation followed by washing and simple distillation to yield the pure product. orgsyn.org Another similar compound, 1-bromo-2-chloroethane, is purified by fractional distillation after a series of washes with concentrated sulfuric acid, water, and sodium carbonate solution. lookchem.comchemicalbook.com

Extractive distillation is a more advanced technique used for separating compounds with very close boiling points, such as isomers of ethylbenzene and xylene. google.comtue.nliranarze.ir This method involves introducing a solvent that alters the relative volatilities of the components, facilitating their separation. While not explicitly reported for this compound, this technique could be applicable if separation from a close-boiling isomer is required.

The table below summarizes distillation conditions for some analogous compounds, providing a basis for potential purification parameters for this compound.

Table 1: Distillation Parameters for Analogous Compounds

| Compound Name | Distillation Method | Boiling Point (°C) / Pressure (mm Hg) | Reagents/Conditions | Reference |

| o-Chlorobromobenzene | Steam Distillation & Simple Distillation | 199–201 / 742 | Washed with H₂SO₄, NaOH solution, and water. Dried over CaCl₂. | orgsyn.org |

| 1-Bromo-2-chloroethane | Fractional Distillation | 106-107 | Washed with conc. H₂SO₄, water, 10% Na₂CO₃ solution. Dried with CaCl₂. | lookchem.com |

| m-Chlorobromobenzene | Not Specified | 191–194 | --- | orgsyn.org |

| m-Dibromobenzene | Not Specified | 215–217 | --- | orgsyn.org |

| o-Bromoanisole | Not Specified | 114–116 / 29 | --- | orgsyn.org |

Crystallization Methodologies

Crystallization is a powerful purification technique for solid compounds, or for compounds that can be induced to solidify under specific conditions. It relies on the principle that the desired compound and impurities have different solubilities in a given solvent system. For compounds that are liquids at room temperature, such as this compound, crystallization can be achieved at low temperatures (melt crystallization) or by forming a solid derivative that is then purified and converted back to the original compound.

Recrystallization is a common purification method for solids. The crude product is dissolved in a hot solvent in which it is soluble, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. rcet.org.in The choice of solvent is crucial and is determined by the solubility characteristics of the compound. For haloalkylbenzenes, solvents like methanol (B129727) or ethanol (B145695) are often used. cdnsciencepub.com For instance, 1-Bromo-2-(phenoxymethyl)benzene, an analogue, can spontaneously solidify and can be purified as a crystalline solid. orgsyn.org

Continuous crystallization at the boiling point of a solvent has been described for the purification of iodinated aryl compounds, which are structurally related to haloalkylbenzenes. justia.com This technique can offer high throughput and efficiency in industrial settings.

The following table presents examples of crystallization conditions for compounds analogous to this compound.

Table 2: Crystallization Conditions for Analogous Compounds

| Compound Name | Crystallization Method | Solvent(s) | Conditions | Reference |

| 1-Bromo-2-(phenoxymethyl)benzene | Spontaneous Solidification | --- | Can be obtained as a white crystalline solid over time. | orgsyn.org |

| 3-Nitro-4-(2-bromoethoxy)benzyl chloride | Crystallization | Methanol | Yielded white needles. | cdnsciencepub.com |

| 2,5-Dichloro-p-xylylene bis-2-hydroxyethyl ether | Crystallization | Methanol | Yielded white crystals. | cdnsciencepub.com |

| Iodinated Aryl Compounds | Continuous Crystallization | Not specified | Performed at the boiling point of the solvent. | justia.com |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 2 Chloroethyl Benzene

Reactivity of Aromatic Halogens (Bromine)

The bromine atom attached to the benzene (B151609) ring is characteristic of an aryl halide and participates in reactions typical for this class of compounds.

Nucleophilic Aromatic Substitution Pathways (S_NAr)

Nucleophilic aromatic substitution (S_NAr) is a key reaction for aryl halides. masterorganicchemistry.com This substitution reaction occurs through an addition-elimination mechanism. libretexts.org In this process, a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate, which is then followed by the departure of the leaving group. masterorganicchemistry.com The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the halogen. masterorganicchemistry.comuzh.ch In the case of 1-bromo-2-(2-chloroethyl)benzene, the bromine atom can be displaced by various nucleophiles, such as amines or hydroxides, often requiring strong bases like sodium amide or sodium hydroxide (B78521) to facilitate the reaction. smolecule.com

It is important to note that under certain conditions, particularly with very strong bases like sodium amide in liquid ammonia, nucleophilic aromatic substitution can proceed through a benzyne (B1209423) intermediate. libretexts.orgmasterorganicchemistry.com This mechanism can sometimes lead to a mixture of products where the incoming nucleophile attaches to the carbon that originally bore the leaving group, as well as the adjacent carbon. masterorganicchemistry.com

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki, Heck, Sonogashira)

The bromine atom in this compound is well-suited to participate in various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. It is widely used due to its mild reaction conditions and the commercial availability of a diverse range of boronic acids.

Heck Reaction: In the Heck reaction, an aryl or vinyl halide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction is a valuable tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a combination of a palladium complex and a copper(I) salt.

The ability of the bromo group to participate in these reactions makes this compound a useful building block in synthetic chemistry. smolecule.com

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The aromatic bromine atom can be utilized to form highly reactive organometallic reagents.

Grignard Reagents: Treatment of this compound with magnesium metal in an etheral solvent like tetrahydrofuran (B95107) (THF) can lead to the formation of the corresponding Grignard reagent, 2-(2-chloroethyl)phenylmagnesium bromide. uow.edu.au This organometallic compound is a potent nucleophile and can react with a wide array of electrophiles. For instance, it has been used in the synthesis of cyclic tertiary organoarsines by reacting it with arylarsine oxides. uow.edu.au

Organolithium Reagents: Alternatively, reaction with an organolithium reagent, such as n-butyllithium, can result in a lithium-halogen exchange to produce the corresponding organolithium species. These reagents are even more reactive than Grignard reagents and are employed in situations where a stronger nucleophile is required.

Reactivity of Aliphatic Halogens (Chlorine)

The chlorine atom is part of a chloroethyl group, rendering it an aliphatic halide. Its reactivity is governed by classic nucleophilic substitution and elimination pathways.

Nucleophilic Substitution Reactions (S_N1, S_N2)

The chloroethyl group is susceptible to nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. ontosight.ai The specific mechanism, either S_N1 or S_N2, is dependent on the reaction conditions and the nature of the nucleophile.

S_N2 Reactions: These reactions are favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction proceeds in a single concerted step where the nucleophile attacks the carbon atom, and the chloride ion leaves simultaneously.

S_N1 Reactions: These reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. They are favored by weak nucleophiles and polar protic solvents. The benzylic position of the carbocation that would be formed from this compound can be stabilized by resonance with the benzene ring, which could favor an S_N1 pathway under appropriate conditions. uzh.ch

The presence of the chloroethyl group allows for the introduction of various functional groups, such as thioethers, by reaction with appropriate nucleophiles.

Elimination Reactions (E1, E2) leading to Unsaturated Systems

In the presence of a base, this compound can undergo elimination reactions to form an alkene. masterorganicchemistry.com Similar to nucleophilic substitution, elimination reactions can proceed through two primary mechanisms:

E2 Reactions: This is a concerted, one-step process where a strong base removes a proton from the carbon adjacent to the one bearing the chlorine, while the chloride ion departs simultaneously, forming a double bond.

E1 Reactions: This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base to form the alkene.

Alkylating Agent Behavior

This compound can function as an alkylating agent due to the presence of the reactive 2-chloroethyl side chain. The chlorine atom, being a good leaving group, can be displaced by nucleophiles in substitution reactions. This reactivity is central to its utility in organic synthesis for introducing the 2-(2-bromo-phenyl)ethyl group onto various substrates.

The alkylating potential of similar chloroethyl-containing compounds has been explored in different contexts. For instance, chloroethylureas are known as soft alkylating agents that can covalently modify biological molecules. semanticscholar.org The reactivity of the chloroethyl group in such compounds is crucial for their biological activity. semanticscholar.org In the case of this compound, its ability to act as an alkylating agent is harnessed in synthetic procedures. For example, it can be used in the alkylation of amines or other nucleophiles, where the nucleophile attacks the carbon bearing the chlorine atom, leading to the formation of a new carbon-nucleophile bond. uni-tuebingen.detheswissbay.ch

The efficiency of these alkylation reactions can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, in the synthesis of certain heterocyclic compounds, the alkylation of a precursor with a chloroethyl-containing compound is a key step. uni-tuebingen.de

The following table provides examples of reactions where chloroethyl-containing compounds act as alkylating agents:

| Reactant | Nucleophile | Product | Reaction Type | Reference |

| This compound | Amine | N-[2-(2-bromophenyl)ethyl]amine | Nucleophilic Substitution | uni-tuebingen.de |

| Chloroethylurea | Biological Macromolecule | Alkylated Macromolecule | Covalent Modification | semanticscholar.org |

| 1-Bromo-3-chloropropane | Phenol | 1-bromo-3-phenoxypropane | Williamson Ether Synthesis | sciencemadness.org |

Concerted and Stepwise Mechanisms in Transformations

The transformations of this compound can proceed through either concerted or stepwise mechanisms, depending on the reaction conditions and the nature of the reacting species. These mechanisms govern the formation of substitution and elimination products.

Detailed Mechanistic Studies of Substitution and Elimination

The reactions of this compound often involve nucleophilic substitution or elimination pathways.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the chloroethyl side chain typically proceed via an SN2 mechanism, which is a one-step, concerted process. In this mechanism, the nucleophile attacks the carbon atom bearing the chlorine at the same time as the chloride ion departs. This is a common pathway for primary alkyl halides like the chloroethyl group in this molecule. youtube.com

Alternatively, under conditions that favor the formation of a carbocation intermediate, an SN1 mechanism may occur. This is a two-step process where the leaving group first departs to form a carbocation, which is then attacked by the nucleophile. However, for a primary alkyl halide like the chloroethyl group, the SN1 pathway is generally less favored due to the instability of the primary carbocation.

Elimination Reactions:

Elimination reactions of this compound can lead to the formation of 1-bromo-2-vinylbenzene. These reactions are typically favored by the presence of a strong, sterically hindered base and can proceed through an E2 mechanism. The E2 mechanism is a concerted process where the base removes a proton from the carbon adjacent to the one bearing the leaving group, and the leaving group departs simultaneously to form a double bond. youtube.com

Under certain conditions, an E1 mechanism might be possible, which involves the formation of a carbocation intermediate followed by the removal of a proton by a base.

The competition between substitution and elimination is a common feature in the reactivity of alkyl halides and is influenced by factors such as the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. youtube.com

Intramolecular Cyclization Pathways

This compound can undergo intramolecular cyclization to form new ring structures. A notable example is the formation of benzocyclobutene derivatives. This transformation can be initiated by a halogen-metal exchange reaction, for instance, with n-butyllithium, to generate an aryllithium intermediate. researchgate.net This intermediate can then undergo an intramolecular nucleophilic attack, where the carbanion on the aromatic ring displaces the chloride on the side chain to form the four-membered ring of benzocyclobutene. researchgate.net

The stability and subsequent reaction pathway of the aryllithium intermediate can be significantly influenced by the solvent. researchgate.net For instance, in a study on a related compound, 2-bromo-4,5-dimethoxy-(2-bromoethyl)benzene, the aryllithium intermediate was found to be stable in a diethyl ether/hexane mixture but underwent instantaneous intramolecular cyclization in a THF/hexane mixture. researchgate.net This highlights the critical role of the solvent in modulating the reactivity of these intermediates.

Intramolecular cyclization can also be achieved through radical pathways. For example, radical-induced cyclizations of similar o-substituted unsaturated esters have been used to synthesize carbocyclic compounds. cdnsciencepub.com

The following table summarizes different cyclization pathways:

| Starting Material | Reagent | Intermediate | Product | Mechanism | Reference |

| This compound | n-Butyllithium | 1-Lithio-2-(2-chloroethyl)benzene | Benzocyclobutene | Intramolecular Nucleophilic Substitution | researchgate.net |

| 2-Bromo-4,5-dimethoxy-(2-bromoethyl)benzene | n-Butyllithium | 1-Lithio-2-(2-bromoethyl)-4,5-dimethoxybenzene | 4,5-Dimethoxybenzocyclobutene | Intramolecular Nucleophilic Substitution | researchgate.net |

| o-Bromo α,β-unsaturated esters | n-Bu3SnH/AIBN | Radical Intermediate | Carbocyclic compounds | Intramolecular Radical Cyclization | cdnsciencepub.com |

Regioselectivity and Stereoselectivity in Reactions

The presence of two different substituents on the benzene ring and a chiral center in certain derivatives introduces the concepts of regioselectivity and stereoselectivity in the reactions of this compound.

Directing Effects of Substituents on Aromatic Ring

In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring direct the position of the incoming electrophile. The bromo and chloroethyl groups on this compound influence the regioselectivity of such reactions. libretexts.orghrpatelpharmacy.co.in

The bromo group is an ortho-, para-directing deactivator. libretexts.orghrpatelpharmacy.co.in It withdraws electron density from the ring through its inductive effect (-I) but donates electron density through resonance (+R). The deactivating inductive effect is stronger than the activating resonance effect, making the ring less reactive than benzene. However, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the bromine atom.

The 2-chloroethyl group is generally considered a deactivating group due to the electron-withdrawing inductive effect of the chlorine atom. It is primarily a meta-directing group. hrpatelpharmacy.co.in

When both groups are present, their directing effects must be considered together. The ortho- and para-directing influence of the bromo group will compete with the meta-directing influence of the chloroethyl group. The outcome of an electrophilic substitution reaction will depend on the specific reaction conditions and the nature of the electrophile.

The following table illustrates the directing effects of these substituents:

| Substituent | Type | Directing Effect | Reactivity Effect | Reference |

| Bromo (-Br) | Deactivating | Ortho, Para | Deactivates ring | libretexts.orghrpatelpharmacy.co.in |

| Chloroethyl (-CH2CH2Cl) | Deactivating | Meta | Deactivates ring | hrpatelpharmacy.co.in |

Control of Stereochemistry in Side Chain Reactions

Reactions involving the side chain of derivatives of this compound can be stereoselective, leading to the preferential formation of one stereoisomer over another. This is particularly relevant when a chiral center is present or created in the side chain.

For instance, if the chloroethyl side chain is modified to create a chiral center, subsequent reactions at or near this center can be influenced by its stereochemistry. The control of stereochemistry is a critical aspect of modern organic synthesis, and various strategies can be employed to achieve it.

One example is the use of chiral catalysts or reagents to favor the formation of a specific enantiomer or diastereomer. In the context of radical cyclizations, the stereochemical outcome can be influenced by the geometry of the starting material and the steric bulk of substituents. cdnsciencepub.com For example, studies on the radical cyclization of ω-bromo α,β-unsaturated esters have shown that the stereoselectivity of the cyclized products can be affected by the geometry of the double bond (E or Z) and the size of the ester group. cdnsciencepub.com

Furthermore, in nucleophilic substitution reactions occurring at a chiral center in the side chain, the mechanism of the reaction (SN1 or SN2) will dictate the stereochemical outcome. An SN2 reaction proceeds with inversion of configuration, while an SN1 reaction would lead to a racemic mixture.

The development of stereoselective reactions is crucial for the synthesis of enantiomerically pure compounds, which is of great importance in fields such as medicinal chemistry.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Chemical Intermediates and Building Blocks

1-Bromo-2-(2-chloroethyl)benzene is recognized as a versatile chemical intermediate and building block in organic synthesis. Its bifunctional nature, with two reactive sites, allows for stepwise or simultaneous reactions to construct more complex molecular architectures. The aromatic bromine atom can participate in various cross-coupling reactions, while the chloroethyl side chain is susceptible to nucleophilic substitution and elimination reactions.

This compound serves as a precursor for the synthesis of more intricate organic molecules, including those with potential pharmaceutical applications. nih.govsigmaaldrich.com The strategic placement of the bromo and chloroethyl groups allows for the sequential introduction of other functionalities. For instance, the bromo group can be transformed through reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds. Subsequently, the chloroethyl group can be used to introduce other fragments or to form a new ring system. While specific examples of its use in the total synthesis of complex natural products are not widely documented in publicly available literature, its structural motifs are found in various bioactive molecules. For example, related phenylethylamine structures are core to many pharmaceutical compounds, and this building block offers a route to such derivatives. The synthesis of antidepressants like Vortioxetine and Tianeptine involves intermediates with similar substitution patterns on the benzene (B151609) ring, highlighting the potential of this compound in accessing such scaffolds. google.compharmxen.com

The structure of this compound is well-suited for the synthesis of various heterocyclic compounds. Intramolecular cyclization is a key strategy where both the aromatic ring and the chloroethyl side chain participate to form a new ring. For example, by first substituting the bromine atom with a nucleophilic group (like an amine or a thiol) and then performing an intramolecular nucleophilic attack on the chloroethyl chain, various fused heterocyclic systems can be constructed. This approach is valuable for creating skeletons of compounds like dibenzothiazepines or other related tricyclic structures which are present in some centrally acting drugs. The synthesis of 6-chloro-5-(2-chloroethyl)oxindole, a key intermediate for the antipsychotic drug Ziprasidone, showcases the utility of a chloroethyl side chain in the formation of a heterocyclic system, suggesting a similar potential for this compound.

Derivatization for Target Molecule Construction

The derivatization of this compound is a key aspect of its utility, allowing for the construction of a wide array of target molecules with specific functionalities.

The synthesis of polysubstituted aromatic compounds often requires a carefully planned sequence of reactions to ensure the correct regiochemistry of the final product. libretexts.org this compound can be a starting point for creating such systems. The existing ortho-substitution pattern directs subsequent electrophilic aromatic substitution reactions. Moreover, the bromo group can be converted to other functionalities, such as a hydroxyl, cyano, or carboxyl group, which in turn can direct further substitutions or be modified to introduce additional complexity. General strategies for synthesizing polysubstituted benzenes often involve a retrosynthetic approach, where the order of introduction of substituents is crucial. libretexts.org

The two halogen atoms in this compound allow for the selective introduction of a wide variety of functional groups. The aryl-bromine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the alkyl-chlorine bond. This difference in reactivity can be exploited to selectively introduce an aryl or vinyl group at the bromine position while leaving the chloroethyl chain intact for subsequent modifications. Conversely, the chlorine atom on the ethyl side chain can be readily displaced by a range of nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups. This functional group interconversion is a fundamental tool in organic synthesis. orgsyn.org

Here is an interactive data table summarizing the potential reactions for introducing diverse functional groups onto the this compound scaffold:

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| Heck Coupling | Alkene, Pd catalyst, base | Vinyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group |

| Nucleophilic Substitution | Sodium azide, DMF | Azido group |

| Nucleophilic Substitution | Sodium cyanide, DMSO | Cyano group |

| Nucleophilic Substitution | Sodium alkoxide, alcohol | Alkoxy group |

Contributions to Polymer and Material Science

While specific, large-scale applications of this compound in materials science are not extensively documented, its structure suggests potential contributions to this field. Halogenated aromatic compounds are often used as monomers or additives in the synthesis of specialized polymers.

For example, it could potentially serve as a monomer in the synthesis of conductive polymers. The synthesis of poly(o-chloroaniline) from o-chloroaniline via oxidative polymerization is a known process. nih.govresearchgate.net Through a series of reactions, this compound could be converted to an aniline (B41778) derivative, which could then be polymerized. The resulting polymer would have a unique substitution pattern that could influence its electronic and physical properties.

Furthermore, the presence of a bromine atom makes it a candidate for incorporation into flame-retardant materials. Brominated compounds are well-known for their flame-retardant properties, and incorporating this molecule into a polymer backbone could enhance the fire resistance of the resulting material. The development of advanced materials with specific electronic and optical properties is another area where this compound could be utilized. sigmaaldrich.com

Monomer or Intermediate in Polymer Production

The primary application of this compound in polymer science is not as a direct monomer, but as a stable precursor to the reactive monomer 2-bromostyrene (B128962) . This transformation is a critical step that unlocks its potential for polymerization. The conversion is typically achieved through a dehydrohalogenation reaction, where the chloroethyl group is converted into a vinyl group.

This process involves the elimination of a hydrogen and a chlorine atom from the ethyl side chain, a reaction often facilitated by a strong base in the presence of a catalyst. Patents describe processes for the dehydrohalogenation of haloethyl bromobenzenes using an alkaline medium and a phase transfer catalyst or a molten salt catalyst. These methods efficiently produce bromostyrenes, which are valuable monomers for creating polymers with specific, desirable properties.

Once synthesized, 2-bromostyrene can undergo polymerization through standard free-radical methods to produce poly(2-bromostyrene) . More significantly, it is used as a comonomer with other monomers, such as styrene (B11656), to create copolymers. The incorporation of bromine into the polymer backbone imparts key characteristics, most notably flame retardancy. Brominated polymers are widely used as flame-retardant additives in various thermoplastic materials, including polyesters and polyamides, enhancing their safety and performance in high-temperature applications. google.com

Below is a representative table detailing the conditions for the synthesis of bromostyrenes from haloethyl bromobenzene (B47551) precursors, based on patented industrial methods.

Table 1: Representative Conditions for Dehydrohalogenation of Haloethyl Bromobenzenes

| Precursor Type | Catalyst System | Base/Medium | Temperature | Conversion/Yield | Resulting Monomer |

|---|---|---|---|---|---|

| 2-Haloethyl bromobenzene | Phase Transfer Catalyst (e.g., Triethylamyl ammonium (B1175870) bromide) | Aqueous Alcoholic Alkali (e.g., NaOH) | 20°C - 45°C | High Conversion (e.g., 98.2%) | Bromostyrene |

| Beta-bromoethyl bromobenzene | Molten Salt Catalyst (e.g., LiBr, KBr, PbBr₂) | Alkanol (e.g., Butanol) | ~420°C | High Yield (e.g., 88%) | Bromostyrene |

Development of Specialty Chemicals and Advanced Materials

Beyond its role in creating flame-retardant polymers, this compound, primarily through its derivative 2-bromostyrene, is a key building block in the synthesis of a diverse range of specialty chemicals and advanced functional materials. The dual reactivity of 2-bromostyrene—the polymerizable vinyl group and the reactive bromo-substituted ring—makes it exceptionally versatile.

The bromine atom on the benzene ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These powerful synthetic tools allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds. This capability has positioned 2-bromostyrene as a crucial intermediate in the synthesis of complex heterocyclic compounds, including carbazoles , indoles , dibenzazepines , and acridines . These structural motifs are foundational to many molecules with significant biological activity, making 2-bromostyrene a valuable component in medicinal chemistry and drug discovery research.

In the realm of materials science, the compound serves as a precursor for materials with unique electronic and photophysical properties. Research has demonstrated its use in creating:

Functionalized Polymers: Poly(bromostyrene) can act as a macroinitiator for "grafting from" synthesis, allowing other polymers to be grown from its backbone. This has been used to create block copolymers and interpenetrated polymer networks with applications in flexible electronics and bioanalysis.

High-Spin Polyradicals: 2-bromostyrene derivatives have been polymerized to create poly(1,2-phenylenevinylene) backbones with pendant aminium radicals. These purely organic polyradicals exhibit high-spin states and remarkable durability, representing a class of advanced magnetic materials.

Organic Photovoltaic (OPV) Components: Blends of poly(bromostyrene) with fullerene derivatives (PCBM ) and conductive polymers like poly(3-hexylthiophene) (P3HT) have been studied for their use in organic solar cells. The addition of poly(bromostyrene) can improve film morphology and processing characteristics. rsc.org

The strategic application of this compound and its derivatives enables the construction of highly tailored molecules and materials designed for specific, high-performance functions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 1-Bromo-2-(2-chloroethyl)benzene, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its proton and carbon frameworks.

¹H NMR Spectroscopic Analysis of Proton Environments

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the protons of the chloroethyl side chain. The chemical shifts (δ) are influenced by the electronic effects of the bromine and chlorine substituents.

The aromatic region of the spectrum is expected to show complex multiplets due to the spin-spin coupling between adjacent protons on the benzene (B151609) ring. The proton ortho to the bromine atom and the proton ortho to the chloroethyl group will experience different shielding effects, leading to distinct chemical shifts. The protons on the ethyl chain will appear as two triplets. The methylene (B1212753) group attached to the benzene ring (Ar-CH₂-) will be deshielded by the aromatic ring and will likely appear at a downfield chemical shift. The other methylene group, bonded to the chlorine atom (-CH₂-Cl), will be further deshielded due to the high electronegativity of chlorine.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 7.6 | Multiplet | - |

| Ar-CH ₂-CH₂-Cl | 3.1 - 3.3 | Triplet | ~7 |

| Ar-CH₂-CH ₂-Cl | 3.7 - 3.9 | Triplet | ~7 |

Note: The predicted values are based on the analysis of structurally similar compounds.

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum will show six signals for the aromatic carbons and two signals for the ethyl carbons. The carbon atom attached to the bromine (C-Br) will be significantly shielded, appearing at a characteristic upfield chemical shift. Conversely, the carbon atom attached to the chloroethyl group will be deshielded. The carbons of the ethyl chain will also have distinct chemical shifts, with the carbon bonded to the chlorine atom appearing at a more downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 123 - 125 |

| Aromatic C-CH₂ | 138 - 140 |

| Other Aromatic C-H | 127 - 132 |

| Ar-C H₂-CH₂-Cl | 35 - 38 |

| Ar-CH₂-C H₂-Cl | 43 - 46 |

Note: The predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be observed between the adjacent aromatic protons, as well as between the two methylene groups of the ethyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated aromatic carbons and the two methylene carbons of the ethyl chain.

Vibrational Spectroscopy for Molecular Structure Confirmation

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various vibrational modes of the molecule.

The spectrum will be dominated by aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹. The C-H stretching and bending vibrations of the methylene groups will also be present. The key diagnostic peaks will be the C-Br and C-Cl stretching vibrations, which appear in the fingerprint region of the spectrum. The position of the C-H out-of-plane bending vibrations can provide information about the substitution pattern of the benzene ring.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| CH₂ Bending | 1470 - 1430 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

| Aromatic C-H Out-of-Plane Bending | 900 - 700 | Strong |

Note: The predicted values are based on the analysis of structurally similar compounds.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, often resulting in the observation of different vibrational modes.

In the Raman spectrum of this compound, the aromatic ring stretching vibrations are typically strong. The C-Br and C-Cl stretching vibrations are also expected to be prominent. Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the FT-IR spectrum.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

Note: The predicted values are based on the analysis of structurally similar compounds.

Detailed Assignment of Vibrational Frequencies

The vibrational frequencies of halogenated benzene derivatives, such as this compound, can be analyzed using techniques like Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. These experimental methods are often complemented by computational approaches, such as Density Functional Theory (DFT) calculations, to provide a more detailed assignment of the vibrational modes. researchgate.netamanote.com

For related compounds like 1-bromo-2-chlorobenzene, studies have shown that the experimental and calculated vibrational frequencies are in good agreement, with acceptable deviations. researchgate.netamanote.com The vibrational spectra are complex due to the presence of the benzene ring and the halogen substituents. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

C-C stretching: The C-C stretching vibrations of the benzene ring appear in a characteristic range. researchgate.net

C-Br stretching: The stretching vibration of the C-Br bond is generally found in the region of 650-395 cm⁻¹. researchgate.net

C-Cl stretching: The C-Cl stretching vibration is also a key feature.

The substitution of bromine and chlorine atoms on the benzene ring influences the vibrational frequencies compared to unsubstituted benzene. researchgate.netamanote.com These shifts are valuable for confirming the structure of the molecule. Theoretical calculations can help to resolve ambiguities in the experimental spectra and provide a more complete picture of the molecule's vibrational behavior. researchgate.netamanote.com

A detailed assignment of vibrational frequencies for a related compound, 1-bromo-4-chlorobenzene (B145707), based on experimental and theoretical data is presented in the table below. This provides an illustrative example of the types of vibrational modes and their expected frequencies.

Table 1: Selected Vibrational Frequencies for 1-Bromo-4-chlorobenzene

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-H Stretch | 3088 | 3088 | 3061, 3040, 3018, 2994, 2960, 2935 |

| C-C Stretch | - | 1459 (for 1,2,4-TrClBz) | - |

| C-Br Stretch | 672, 364, 202 | 648 | 369, 231 |

| Data adapted from a study on 1-bromo-4-chlorobenzene and provides a representative example of vibrational assignments in halogenated benzenes. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is essential for determining the elemental composition of a molecule. For this compound (C₈H₈BrCl), the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element. The presence of bromine and chlorine, with their distinct isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic cluster in the mass spectrum, which is a key signature for identifying halogenated compounds. docbrown.info For instance, in the mass spectrum of 1-bromo-2-chloroethane, the molecular ion peak appears as a cluster at m/z 142, 144, and 146, reflecting the different combinations of bromine and chlorine isotopes. docbrown.info

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. flenviro.com This technique is widely used for the analysis of volatile and semi-volatile organic compounds. epa.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. flenviro.com

The resulting mass spectrum provides a fingerprint for each compound, allowing for its identification. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of bonds within the molecule. chegg.com Common fragmentation patterns for similar compounds involve the loss of the halogen atoms or cleavage of the ethyl side chain. docbrown.infolibretexts.org The NIST Mass Spectrometry Data Center provides reference spectra for many compounds, which can be used for comparison and identification. nih.govnih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. nih.gov These absorptions are due to the excitation of π electrons in the benzene ring to higher energy orbitals (π → π* transitions).

The position and intensity of these absorption bands can be influenced by the presence of substituents on the benzene ring. For benzene itself, the ¹B₂ᵤ absorption band is a key feature. nih.gov In substituted benzenes, the symmetry of the molecule is altered, which can affect the selection rules for electronic transitions and lead to shifts in the absorption maxima. For example, studies on related compounds have examined their optical properties using UV-Vis spectroscopy. smolecule.com The resulting spectrum can be used to confirm the presence of the aromatic system and provide insights into the electronic structure of the molecule. rsc.org

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental technique for assessing the purity of volatile compounds like this compound. epa.gov By injecting a sample into the GC, it is vaporized and carried by an inert gas through a column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase within the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification and quantification.

The purity of a sample can be determined by the relative area of the peak corresponding to the target compound compared to the areas of any impurity peaks. chemsrc.comdiva-portal.org For more complex mixtures, GC can be coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced sensitivity and specificity. chemsrc.com The use of standard non-polar columns is common for the analysis of such compounds, and the Kovats retention index can be a useful parameter for identification. nih.gov

As this compound is not chiral, the concept of enantiomeric excess does not apply. Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. nih.govchemistrysteps.com This is typically determined using chiral chromatography or other specialized analytical techniques. nih.gov

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the separation, identification, and quantification of compounds in a mixture. For a molecule such as this compound, HPLC methods would be instrumental in assessing its purity, monitoring its synthesis, and, if applicable, separating its enantiomers through chiral HPLC. However, it is crucial to note that a comprehensive review of scientific literature reveals a significant scarcity of specific, published HPLC or chiral HPLC methods and detailed research findings directly pertaining to this compound. The following discussion is therefore based on established chromatographic principles and data available for structurally related halogenated aromatic compounds.

High-Performance Liquid Chromatography (HPLC)

The analysis of this compound via HPLC would typically employ reversed-phase chromatography, a technique well-suited for non-polar to moderately polar compounds. In this modality, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Expected Chromatographic Conditions:

A hypothetical reversed-phase HPLC method for this compound would likely involve the following components:

Stationary Phase: A C18 or C8 (octadecyl or octyl-silylated silica (B1680970) gel) column would be a primary choice. These phases provide a hydrophobic surface that interacts with the non-polar benzene ring and the haloalkane substituents of the analyte. Phenyl-hexyl columns could also be considered, as they offer alternative selectivity through π-π interactions with the aromatic ring. chromforum.org

Mobile Phase: A mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727) would be employed. The elution strength of the mobile phase would be adjusted by varying the ratio of the organic modifier to water. An isocratic elution (constant mobile phase composition) might be sufficient for simple purity assessments, while a gradient elution (changing mobile phase composition) would be more effective for separating the target compound from a complex mixture of impurities or byproducts.

Detection: Given the presence of the benzene ring, Ultraviolet (UV) detection would be the most straightforward and effective method. The chromophore would exhibit absorbance at a specific wavelength (likely around 254 nm), allowing for sensitive detection.

Detailed Research Findings:

Data Tables:

Due to the absence of specific experimental data in the reviewed literature, no data tables for the HPLC analysis of this compound can be presented. The generation of such tables would require experimental work to determine parameters like retention time, capacity factor, and selectivity under various chromatographic conditions.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The molecule this compound does not possess a chiral center in its ground state. Chirality in organic molecules typically arises from a carbon atom bonded to four different substituents. In this compound, no such stereocenter exists. Therefore, the compound is achiral and would not be resolvable into enantiomers using chiral HPLC.

For a molecule to be a candidate for chiral separation, it must be chiral. For example, if a substituent on the ethyl chain created a stereocenter, such as in 1-bromo-2-(1,2-dichloroethyl)benzene, then chiral HPLC would be a necessary technique to separate the resulting enantiomers.

Principles of Chiral Separation (for analogous chiral compounds):

In the hypothetical case of a chiral analogue, enantioselective HPLC would be employed. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Chiral Stationary Phases (CSPs): A wide variety of CSPs are commercially available. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and widely used for the separation of a broad range of chiral compounds, including those with aromatic rings. nih.govscirp.org Cyclodextrin-based CSPs are also effective for separating aromatic compounds due to the inclusion complex formation capabilities of the cyclodextrin (B1172386) cavity. hplc.eu

Mobile Phase in Chiral HPLC: The choice of mobile phase in chiral HPLC is critical and can significantly influence the enantioseparation. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile) modes can be used, and the selection depends on the specific analyte and CSP. The addition of small amounts of additives or modifiers can often improve resolution. nih.gov

Detailed Research Findings (for analogous chiral compounds):

While no data exists for this compound, research on the chiral separation of other halogenated aromatic compounds demonstrates the feasibility of such separations. For example, chiral imidazolines have been successfully resolved using a Chiralpak® IB column under reversed-phase conditions. nih.gov Similarly, novel ketamine derivatives, which are halogenated aromatic compounds, have been enantioseparated using various polysaccharide-based CSPs. mdpi.com These studies highlight the importance of screening different CSPs and mobile phases to achieve optimal separation.

Data Tables:

As this compound is an achiral molecule, no data tables for its chiral HPLC separation can be provided.

General Approach to Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the molecular geometry and electronic properties of a compound like this compound. These theoretical methods provide insights that complement experimental data.

Density Functional Theory (DFT) Optimizations and Basis Set Selection

Density Functional Theory (DFT) is a robust method used for the geometry optimization of molecules. The process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the molecule's most stable structure. The choice of a functional, such as B3LYP, and a basis set, like 6-311G++(d,p), is crucial for obtaining accurate results. researchgate.netresearchgate.net For a related molecule, 1-bromo-2-chlorobenzene, calculations have been performed using the B3LYP functional with 6-31+G(d,p) and 6-311++G(d,p) basis sets to determine its optimized geometry. researchgate.net Similarly, 2-chloroethyl benzene has been optimized using the B3LYP method with a 6-311G++(d,p) basis set. researchgate.net A similar approach would be applied to this compound to predict its bond lengths, bond angles, and dihedral angles.

Conformational Analysis

The ethyl side chain in this compound allows for rotational freedom, leading to different spatial arrangements known as conformers. A conformational analysis would be necessary to identify the most stable conformer(s). This is typically done by systematically rotating the rotatable bonds (e.g., the C-C bonds in the chloroethyl group) and calculating the energy of each resulting conformation. The conformers with the lowest energy are the most likely to be observed.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis of the spatial distribution of these orbitals would reveal the regions of the molecule most involved in electron donation and acceptance.

General Approach to Reactivity Descriptors and Conceptual DFT Studies

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness, and for predicting the reactive behavior of molecules.

Molecular Electrostatic Potential (MEP) Mapping